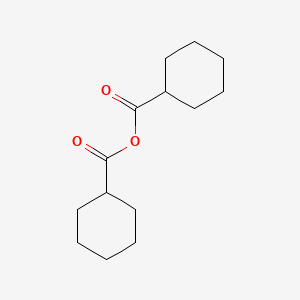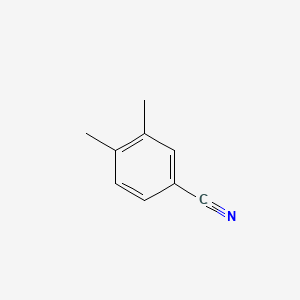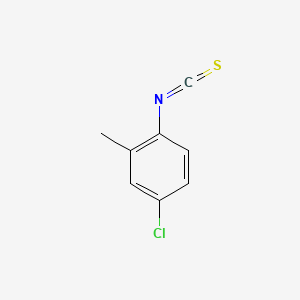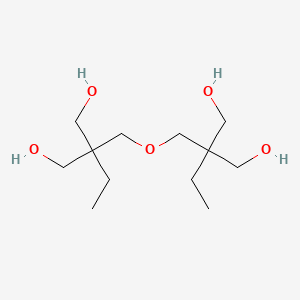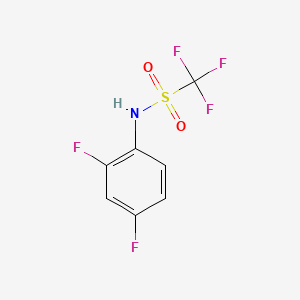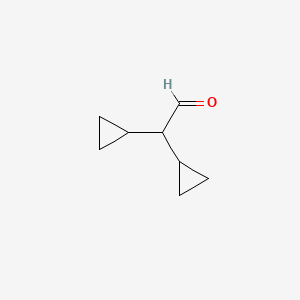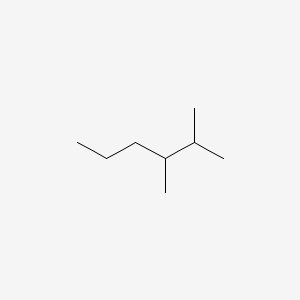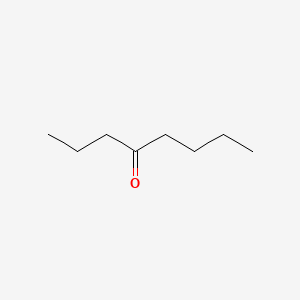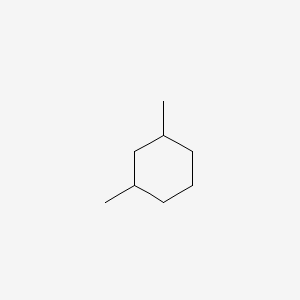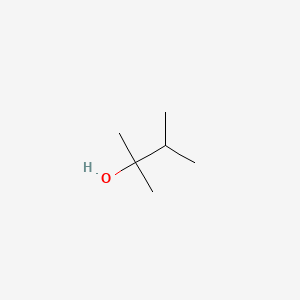
4-氰基-4-苯基环己酮
概述
描述
4-Cyano-4-phenylcyclohexanone is a compound with the molecular formula C13H13NO . It is also known by other names such as 4-Oxo-1-phenylcyclohexanecarbonitrile . The compound has a molecular weight of 199.25 g/mol .
Molecular Structure Analysis
The IUPAC name for 4-Cyano-4-phenylcyclohexanone is 4-oxo-1-phenylcyclohexane-1-carbonitrile . The InChI code is 1S/C13H13NO/c14-10-13 (8-6-12 (15)7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2 . The compound has a rotatable bond count of 1 .Physical And Chemical Properties Analysis
4-Cyano-4-phenylcyclohexanone appears as a white to beige crystalline solid . It has a melting point range of 114°C to 119°C . The compound has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors and 2 hydrogen bond acceptors .科学研究应用
酶催化的非对称化反应
4-氰基-4-苯基环己酮已被用于酶催化的非对称化过程中。Carnell等人(1997年)通过酶催化的对映选择性醇解实现了该化合物的非对称化,展示了通过生物催化产生光学活性化合物的潜力(Carnell, Barkley, & Singh, 1997)。
构象研究
对与4-氰基-4-苯基环己酮密切相关的4-苯基环己酮的构象进行了研究。Abraham等人(1981年)使用镧系诱导位移(LIS)分析来精确调整环己酮环的褶皱程度,为了解这类化合物在溶液中的结构行为提供了见解(Abraham, Bergen, & Chadwick, 1981)。
化工行业中的催化作用
在化工行业中,包括类似于4-氰基-4-苯基环己酮的环己酮衍生物是重要的中间体。Wang等人(2011年)报道了一种由Pd纳米颗粒支撑在介孔石墨炭氮上制成的催化剂,促进了在温和条件下选择性形成环己酮,突显了其在工业中的相关性(Wang, Yao, Li, Su, & Antonietti, 2011)。
结构和晶体学分析
Hernández-Ortega等人(2001年)研究了与4-氰基-4-苯基环己酮相关的化合物的晶体结构,揭示了有关分子构象和分子间相互作用的细节。这种分析对于理解环己酮衍生物的物理和化学性质至关重要(Hernández-Ortega,Jiménez-Cruz,Ríos-Olivares和Rubio-Arroyo,2001年)。
与有机磷化合物的反应
在有机磷化学中,包括类似于4-氰基-4-苯基环己酮的结构的环己酮衍生物发挥着重要作用。Scheibye等人(1982年)探索了环己酮与有机磷化合物的反应,导致形成各种衍生物,这对于合成新化合物和材料具有重要意义(Scheibye, Shabana, Lawesson, & Romming, 1982)。
4-氰基-4-苯基环己酮的科学研究应用
酶催化的非对称化反应
4-氰基-4-苯基环己酮已被用于酶催化的非对称化过程中。Carnell等人(1997年)通过酶催化的对映选择性醇解实现了该化合物的非对称化,展示了通过生物催化产生光学活性化合物的潜力(Carnell, Barkley, & Singh, 1997)。
构象研究
对与4-氰基-4-苯基环己酮密切相关的4-苯基环己酮的构象进行了研究。Abraham等人(1981年)使用镧系诱导位移(LIS)分析来精确调整环己酮环的褶皱程度,为了解这类化合物在溶液中的结构行为提供了见解(Abraham, Bergen, & Chadwick, 1981)。
化工行业中的催化作用
在化工行业中,包括类似于4-氰基-4-苯基环己酮的环己酮衍生物是重要的中间体。Wang等人(2011年)报道了一种由Pd纳米颗粒支撑在介孔石墨炭氮上制成的催化剂,促进了在温和条件下选择性形成环己酮,突显了其在工业中的相关性(Wang, Yao, Li, Su, & Antonietti, 2011)。
结构和晶体学分析
Hernández-Ortega等人(2001年)研究了与4-氰基-4-苯基环己酮相关的化合物的晶体结构,揭示了有关分子构象和分子间相互作用的细节。这种分析对于理解环己酮衍生物的物理和化学性质至关重要(Hernández-Ortega,Jiménez-Cruz,Ríos-Olivares和Rubio-Arroyo,2001)。
与有机磷化合物的反应
在有机磷化学中,包括类似于4-氰基-4-苯基环己酮的结构的环己酮衍生物发挥着重要作用。Scheibye等人(1982年)探讨了环己酮与有机磷化合物的反应,导致形成各种衍生物,这对于合成新化合物和材料(Scheibye, Shabana, Lawesson, & Romming, 1982)具有重要意义。
安全和危害
4-Cyano-4-phenylcyclohexanone is considered hazardous. It may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, using with adequate ventilation, and avoiding contact with eyes, skin, and clothing .
属性
IUPAC Name |
4-oxo-1-phenylcyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXOABVSZWCJJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179804 | |
| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25115-74-6 | |
| Record name | 4-Oxo-1-phenylcyclohexanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25115-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025115746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-1-phenylcyclohexanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-1-phenylcyclohexanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

